molecular formula C17H15N3O3S B2711651 2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide CAS No. 1286714-87-1

2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide

Cat. No.: B2711651
CAS No.: 1286714-87-1
M. Wt: 341.39
InChI Key: YDTNYQVAYGKXFV-UHFFFAOYSA-N
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Description

2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide is a heterocyclic compound that contains both oxazole and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the oxazole derivative with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against certain kinases.

    Thiophene-based analogs: These compounds share the thiophene ring and exhibit various biological activities.

Uniqueness

2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide is unique due to the combination of oxazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse scientific investigations.

Biological Activity

2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide is a heterocyclic compound that combines oxazole and thiophene functionalities, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug discovery, particularly for its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 305.35 g/mol
  • CAS Number : 1286714-87-1

The presence of both oxazole and thiophene rings contributes to its unique electronic properties, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxazole and thiophene rings exhibit significant antimicrobial activity. In particular, derivatives of these compounds have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound is believed to exert its effects through multiple pathways, including:

  • Inhibition of Cell Proliferation : It has been reported to inhibit cell proliferation in several cancer cell lines, including human colon adenocarcinoma and breast cancer cells.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Case Study: Anticancer Efficacy

A study published in PubMed Central evaluated the efficacy of a related oxazole derivative against a panel of cancer cell lines. The compound exhibited an IC₅₀ value of approximately 92.4 µM across various cancer types, indicating moderate antiproliferative activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or signaling pathways.
  • Receptor Modulation : It can bind to receptors on cell surfaces, altering cellular responses to growth factors or hormones.

Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityIC₅₀ (µM)
This compoundModerateModerate92.4
2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamideHighHigh50.0
Thiophene-based analogsVariableVariable75.0 - 150.0

This table illustrates the varying degrees of biological activity among compounds with similar structural features.

Properties

IUPAC Name

2-benzamido-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(12-5-2-1-3-6-12)20-17-19-14(11-23-17)16(22)18-9-8-13-7-4-10-24-13/h1-7,10-11H,8-9H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTNYQVAYGKXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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